11-(3-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
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Overview
Description
11-(3-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound with a unique structure that combines bromine, methoxy groups, and a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Methoxylation: Addition of methoxy groups to the aromatic ring.
Formation of the Thienyl Ring: Incorporation of the thienyl ring into the structure.
Cyclization: Formation of the hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
11-(3-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the compound to remove oxygen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
11-(3-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(3-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
11-(3-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one: shares structural similarities with other compounds containing bromine, methoxy groups, and thienyl rings.
Uniqueness
- The unique combination of functional groups and the specific arrangement of atoms in This compound gives it distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H23BrN2O3S |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
6-(3-bromo-4,5-dimethoxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H23BrN2O3S/c1-30-21-13-15(10-16(26)25(21)31-2)24-23-19(27-17-6-3-4-7-18(17)28-24)11-14(12-20(23)29)22-8-5-9-32-22/h3-10,13-14,24,27-28H,11-12H2,1-2H3 |
InChI Key |
VESXKRDHVXACAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)Br)OC |
Origin of Product |
United States |
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